molecular formula C17H14BrN3O3S B2532039 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 379730-55-9

4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2532039
CAS RN: 379730-55-9
M. Wt: 420.28
InChI Key: NYBIDDDYUCFSKO-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as BDTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

1. Anticancer Applications

4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored for their potential applications in cancer treatment. Studies have synthesized various derivatives of this compound and tested them for in vitro anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. For instance, Tiwari et al. (2017) synthesized a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity. The study found that some compounds exhibited promising anticancer activity, comparable to the standard drug Adriamycin (Tiwari et al., 2017).

2. Photodynamic Therapy for Cancer

Compounds containing the 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide moiety have also been studied for their role in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with this moiety, which demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, highlighting the potential of these compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

3. Antifungal Activity

Further research into derivatives of 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has shown potential in antifungal applications. For instance, Narayana et al. (2004) synthesized various benzamide derivatives and evaluated their antifungal activity. The study reported that some of these compounds demonstrated effective antifungal properties (Narayana et al., 2004).

4. Synthesis of Organic Semiconductors

The structure of 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide lends itself to applications in the synthesis of organic semiconductors. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole, an isomer of this compound, in the creation of semiconducting polymers for optoelectronic applications. This highlights the compound's potential in electronic and photovoltaic device fabrication (Chen et al., 2016).

5. Inhibition of Enzymes in Cancer

Research by Ulus et al. (2016) focused on synthesizing acridine-acetazolamide conjugates containing the 4-bromo-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide structure. These compounds were investigated as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer. The study found that these conjugates effectively inhibited these enzymes, suggesting a potential therapeutic application in cancer treatment (Ulus et al., 2016).

properties

IUPAC Name

4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBIDDDYUCFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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